molecular formula C8H18N2 B1489433 1-Methyl-3-(propan-2-yl)piperazine CAS No. 1248907-64-3

1-Methyl-3-(propan-2-yl)piperazine

Cat. No.: B1489433
CAS No.: 1248907-64-3
M. Wt: 142.24 g/mol
InChI Key: AWEMTXATTGFXPG-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yl)piperazine is a substituted piperazine derivative of interest in chemical synthesis and pharmaceutical research. This compound, with the molecular formula C8H18N2 and a molecular weight of approximately 142.24 g/mol , serves as a versatile chemical building block or pharmacological scaffold . Its physical characteristics include a density of about 0.858 g/cm³ and a boiling point of roughly 180.1°C at 760 mmHg, presenting as a liquid at room temperature . Piperazine derivatives are extensively utilized in medicinal chemistry for constructing molecules with potential biological activity. For instance, piperazine-containing compounds are a recognized scaffold in the development of novel membrane-targeting antibacterial agents . Researchers value this specific isomer for its structural features, which can influence the pharmacokinetics and binding affinity of candidate molecules. As a secondary amine, it is amenable to further chemical modifications, enabling its incorporation into more complex structures for structure-activity relationship (SAR) studies. Handling and Safety: This compound is classified with hazard statements indicating it can cause severe skin burns and eye damage, and may be harmful if inhaled. Researchers should consult the Safety Data Sheet (SDS) for detailed handling protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEMTXATTGFXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248907-64-3
Record name 1-methyl-3-(propan-2-yl)piperazine
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Contextualization of Piperazine Derivatives Within Contemporary Organic and Medicinal Chemistry Research

Piperazine (B1678402), a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery. ijrrjournal.com Its derivatives are integral to a wide range of pharmaceuticals, exhibiting a broad spectrum of biological activities. ijrrjournal.com The presence of two nitrogen atoms allows for modifications that can significantly influence a molecule's physicochemical properties, such as polarity, which in turn affects its pharmacokinetic profile. ijrrjournal.com

The versatility of the piperazine ring has led to its incorporation into drugs with diverse therapeutic applications, including:

Antipsychotics: Acting on neurotransmitter receptors. ijrrjournal.com

Antidepressants: Modulating serotonin (B10506) and other neurotransmitter levels. ijrrjournal.com

Antihistamines: Blocking histamine (B1213489) receptors to alleviate allergy symptoms.

Anticancer agents: Interfering with the growth and spread of cancer cells.

Antiviral compounds: Inhibiting viral replication. lew.ro

Antifungal and Antibacterial agents: Combatting microbial infections. lew.ro

The academic and industrial interest in piperazine derivatives stems from their ability to serve as versatile building blocks in the synthesis of complex molecules with desired pharmacological effects. ijrrjournal.com

Historical Trajectory and Evolution of Research Involving Substituted Piperazines

The journey of piperazine (B1678402) in the scientific realm began with its use as an anthelmintic agent. ijrrjournal.com Over the decades, research has evolved from simple N-substituted derivatives to more complex C-substituted and chiral piperazines. researchgate.netnih.gov Early synthetic methods often resulted in mixtures of products, but advancements in synthetic organic chemistry have enabled more selective and efficient preparations. nih.gov

The development of new catalytic systems and synthetic strategies has been a driving force in expanding the chemical space of piperazine derivatives. researchgate.net This has allowed for the synthesis of molecules with greater structural diversity and more specific biological targets. The historical progression of research highlights a continuous effort to refine the synthesis and understand the structure-activity relationships of this important class of compounds.

Defining the Academic Research Scope for 1 Methyl 3 Propan 2 Yl Piperazine

Stereochemistry: The chiral center at the 3-position allows for the synthesis and study of its individual enantiomers, (S)-1-Methyl-3-(propan-2-yl)piperazine and (R)-1-Methyl-3-(propan-2-yl)piperazine. This is crucial for understanding stereospecific interactions with biological targets.

Synthetic Methodology: The synthesis of this C-alkylated piperazine (B1678402) provides a testbed for modern synthetic methods, such as iridium-catalyzed regio- and diastereoselective synthesis or the use of SnAP (stannyl amine protocol) reagents. lew.roresearchgate.net

Structure-Activity Relationship (SAR) Studies: By incorporating this specific piperazine derivative into larger molecules, researchers can probe the effect of the methyl and isopropyl groups on biological activity. This can provide valuable insights for the design of new therapeutic agents.

Pharmacokinetic Profiling: The lipophilicity introduced by the isopropyl group, combined with the basicity of the methylated nitrogen, would likely influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, making it an interesting candidate for pharmacokinetic studies.

The following table outlines some of the key identifiers for this compound:

IdentifierValueSource
IUPAC Name 1-Methyl-3-(propan-2-yl)piperazineN/A
CAS Number 80949-76-4 ((3S)-isomer) epa.gov
Molecular Formula C₈H₁₈N₂ epa.gov
Molecular Weight 142.24 g/mol epa.gov

Applications of 1 Methyl 3 Propan 2 Yl Piperazine As a Molecular Scaffold and Building Block in Advanced Chemical Research

Design and Construction of Complex Molecular Architectures using 1-Methyl-3-(propan-2-yl)piperazine

The rigid, chair-like conformation of the piperazine (B1678402) ring, combined with the stereocenter created by the isopropyl group at the C-3 position and the methyl group at the N-1 position, makes this compound a valuable chassis for constructing sophisticated molecular architectures. The two nitrogen atoms offer distinct points for functionalization. The secondary amine at the N-4 position is a key reactive handle for introducing a wide variety of substituents, allowing for the extension of the molecular framework in defined spatial vectors. This controlled, stepwise elaboration is fundamental to building complex molecules with precise three-dimensional arrangements.

The enantiomerically pure form of this compound, specifically (3S)-1-Methyl-3-(propan-2-yl)piperazine, is commercially available and categorized as a chiral building block for use in asymmetric synthesis. bldpharm.com Chiral building blocks are enantiomerically enriched compounds that are incorporated into a synthetic sequence to introduce a specific stereocenter into a target molecule. The use of such synthons is a powerful strategy for the efficient synthesis of chiral drugs and natural products, as it avoids the need for challenging asymmetric transformations or costly chiral separations at later stages.

While specific examples of this compound in biomimetic scaffolds are not extensively documented in the literature, its structural features make it an attractive candidate for such applications. Biomimetic scaffolds aim to mimic the structure and function of natural molecules, such as peptides or alkaloids. The substituted piperazine motif can act as a rigid dipeptide isostere, replacing a flexible peptide bond to impart greater metabolic stability and conformational constraint. The isopropyl and methyl groups provide specific steric and hydrophobic features that can mimic natural amino acid side chains, potentially enabling these scaffolds to interact with biological targets.

As a chemical probe, the this compound core could be functionalized at the N-4 position with reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive groups for covalent labeling of proteins. The defined stereochemistry would be critical for ensuring selective interaction with the biological target of interest.

The piperazine framework is a common structural element in ligands designed for transition metal catalysis. The two nitrogen atoms can act as a bidentate chelate, binding to a metal center to form a stable complex. For this compound, derivatization of the N-4 nitrogen with other ligating groups (e.g., phosphines, pyridyls, or carboxylates) can create novel chiral ligands.

The chiral environment established by the C-3 isopropyl group can influence the stereochemical outcome of catalytic reactions, making such ligands potentially useful in asymmetric catalysis. The steric bulk of the isopropyl group and the electronic properties of the N-1 methyl group would modulate the reactivity and selectivity of the metal complex. Although specific catalytic systems based on this exact piperazine are not widely reported, the principles of ligand design suggest its potential as a precursor for developing new catalysts for transformations like asymmetric hydrogenation, C-C bond formation, or oxidation reactions.

Combinatorial Chemistry and High-Throughput Synthesis of Libraries Based on the this compound Motif

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. The piperazine scaffold is exceptionally well-suited for this approach because its N-H group provides a convenient attachment point for a diverse range of chemical building blocks. mdpi.com This allows for the creation of large libraries of compounds for high-throughput screening in drug discovery and materials science. While research has described the synthesis of libraries from various piperazine cores, the application of this compound specifically serves as a valuable, albeit less documented, example of this strategy. nih.gov

The this compound scaffold offers a fixed structural core with a key point of diversity. The primary site for diversification is the secondary amine at the N-4 position. This site can be functionalized through a variety of high-throughput compatible reactions, including:

Acylation: Reaction with a library of carboxylic acids or acid chlorides to generate a diverse set of amides.

Sulfonylation: Reaction with various sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with a collection of aldehydes or ketones to yield N-alkylated products.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These strategies allow chemists to systematically explore the chemical space around the chiral piperazine core, investigating how different substituents at the N-4 position affect the molecule's properties and biological activity.

Table 2: Illustrative Example of Scaffold Diversification Strategies
Starting ScaffoldReagent (R-X)Reaction TypeDiversified Product Structure
This compoundR-COOHAcylation1-(Acyl)-4-methyl-2-(propan-2-yl)piperazine
This compoundR-SO2ClSulfonylation1-(Sulfonyl)-4-methyl-2-(propan-2-yl)piperazine
This compoundR-CHOReductive Amination1-(Alkyl)-4-methyl-2-(propan-2-yl)piperazine

This table is illustrative of general chemical strategies and does not represent specific, documented synthesis products from the literature.

The robust and reliable nature of the reactions used to functionalize the piperazine N-H group makes the this compound scaffold highly amenable to modern automated and parallel synthesis platforms. In parallel synthesis, many individual reactions are performed simultaneously in multi-well plates, allowing for the rapid generation of a library of discrete compounds.

The typical workflow involves dispensing the core scaffold into the wells of a reaction plate, followed by the addition of a unique building block (e.g., a specific acid chloride or aldehyde) to each well. After the reaction, purification can also be automated using techniques like solid-phase extraction (SPE) or preparative HPLC/mass spectrometry. This high-throughput approach enables the efficient production of hundreds or thousands of unique derivatives of this compound for biological screening, dramatically accelerating the pace of discovery research.

Role of this compound in Advanced Materials Research (e.g., polymer monomers, supramolecular assemblies)

While direct research on the application of this compound in advanced materials research is not extensively documented in publicly available literature, the versatile piperazine scaffold and its derivatives have been a subject of significant investigation in polymer chemistry and supramolecular assemblies. The unique structural characteristics of this compound, combining a chiral center, a tertiary amine, and a secondary amine within a heterocyclic ring, suggest its potential as a valuable building block in these fields. This section will, therefore, explore the prospective roles of this compound by drawing parallels with the established applications of analogous piperazine-containing molecules.

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposite positions, providing a rigid and well-defined structural motif. semanticscholar.orgrsc.org This inherent rigidity, coupled with the presence of reactive amine functionalities, makes piperazine and its derivatives attractive candidates for the synthesis of novel polymers and for the construction of complex supramolecular architectures. nih.govrsc.org

Potential as a Polymer Monomer

The presence of a secondary amine in this compound allows it to undergo polymerization reactions. For instance, piperazine and its derivatives can be used in condensation polymerization with compounds like ethylenediaminetetraacetic dianhydride (EDTAD) to form biocompatible polymers. rsc.org The resulting polymers often exhibit interesting properties, such as antimicrobial activity. semanticscholar.orgrsc.org

The incorporation of the this compound moiety into a polymer backbone could impart specific characteristics:

Chirality: The chiral center at the 3-position could lead to the formation of stereoregular polymers with unique optical or recognition properties.

pH-Responsiveness: The basic nitrogen atoms in the piperazine ring can be protonated, leading to polymers that are responsive to changes in pH. This is a desirable feature for applications in drug delivery and smart materials.

While direct polymerization of this compound has not been reported, the synthesis of various piperazine-based monomers and their subsequent polymerization is well-established. For example, piperazine-methacrylate monomers have been synthesized and polymerized to create homopolymers. rsc.org

Role in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Piperazine and its derivatives are excellent building blocks for supramolecular assemblies due to their ability to form hydrogen bonds and coordinate with metal ions. nih.govrsc.org

The potential of this compound in this context is significant:

Host-Guest Chemistry: The piperazine ring can act as a host for various guest molecules, forming inclusion complexes. The substitution pattern on the piperazine ring, including the methyl and isopropyl groups, would influence the size and shape of the binding cavity, and thus the selectivity for different guests.

Crystal Engineering: The ability of the nitrogen atoms to act as hydrogen bond acceptors and the N-H group to act as a hydrogen bond donor allows for the rational design of crystalline materials with specific network structures. rsc.org The formation of salts with various acids is a common strategy to create such supramolecular architectures. rsc.org

Metal-Organic Frameworks (MOFs): Piperazine derivatives can act as ligands that bridge metal centers, leading to the formation of porous MOFs. These materials have applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers and Nanostructures: The amphiphilic nature that could be imparted to derivatives of this compound might enable their self-assembly into organized structures like micelles, vesicles, or monolayers on surfaces. For example, piperazine-functionalized fullerenes have been shown to form crystalline supramolecular aggregates. nih.gov

The table below summarizes the roles of various piperazine derivatives in advanced materials, illustrating the potential applications for this compound.

Piperazine Derivative Application Area Key Findings Reference
PiperazineSupramolecular AssembliesForms a mono-adduct with C70, which can then form crystalline supramolecular aggregates with Lewis acids. nih.gov
Piperazine DerivativesAggregation-Induced Emission (AIE) MaterialsThe electron-donating ability and chair conformation of the piperazine ring can lead to materials with AIE properties. bohrium.comrsc.org
PiperazineAntimicrobial PolymersUsed in the synthesis of biocompatible piperazine polymers with antimicrobial activity against E. coli and S. aureus. rsc.org
Piperazine-methacrylatePolymer MonomerSynthesized and polymerized to form homopolymers. rsc.org
N-MethylpiperazineMolecularly Imprinted MicrospheresUsed as a mimic template in the preparation of MIMs. sigmaaldrich.com
N,N'-dimethylpiperazineOrganic Supramolecular StructuresForms organic salts with aromatic multicomponent acids through proton transfer, leading to diverse supramolecular architectures. rsc.org

Advanced Spectroscopic and Computational Investigations of 1 Methyl 3 Propan 2 Yl Piperazine and Its Research Derivatives

Elucidation of Molecular Structure and Conformational Dynamics through Advanced Spectroscopic Techniques

The definitive characterization of 1-Methyl-3-(propan-2-yl)piperazine, a chiral substituted piperazine (B1678402), relies on a suite of advanced spectroscopic methods. These techniques are essential for confirming its covalent framework, defining its three-dimensional geometry (stereochemistry), and understanding its dynamic behavior in solution and the solid state.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, distinct signals are expected for the N-methyl group, the isopropyl methine and methyl groups, and the individual methylene (B1212753) (CH₂) and methine (CH) protons of the piperazine ring.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons and confirming the connectivity within the isopropyl group and the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.

The stereochemistry, specifically the relative orientation of the N-methyl and C3-isopropyl groups, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. For example, a strong NOE between the N-methyl protons and the C3-isopropyl methine proton would suggest a cis relationship.

Furthermore, to distinguish between the two enantiomers, (R)- and (S)-1-Methyl-3-(propan-2-yl)piperazine, chiral NMR spectroscopy can be employed. This often involves using a chiral solvating agent, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, which forms diastereomeric complexes with the protonated amine, resulting in separate, distinguishable signals for each enantiomer in the NMR spectrum. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for N-methylpiperazine, 2-methylpiperazine, and isopropyl moieties. Actual values may vary based on solvent and experimental conditions.

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-CH₃~2.3~46
Isopropyl-CH~1.9 - 2.1~30 - 32
Isopropyl-CH₃~0.9 - 1.0 (d, 6H)~18 - 20
Piperazine-C3-H~2.7 - 2.9~60 - 65
Piperazine Ring Protons~2.2 - 3.1 (m)~45 - 55

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is vital for confirming the elemental composition of this compound. nih.gov It provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), which can be compared to the calculated theoretical mass to verify the chemical formula (C₈H₁₈N₂).

Tandem mass spectrometry (MS/MS) is used to investigate the molecule's fragmentation pathways. Under collision-induced dissociation (CID), the piperazine ring and its substituents break apart in a predictable manner, yielding characteristic fragment ions. xml-journal.net The primary fragmentation mechanisms for N-alkylated piperazines involve the cleavage of the C-N bonds within the piperazine ring. xml-journal.netresearchgate.net

Key expected fragmentation steps for this compound would include:

Formation of the protonated molecular ion, [C₈H₁₈N₂ + H]⁺.

Cleavage of the piperazine ring, often leading to the loss of ethylene (B1197577) or substituted ethylene fragments.

Loss of the isopropyl group from the C3 position.

Loss of the N-methyl group.

The resulting fragmentation pattern serves as a structural fingerprint, aiding in the identification of the compound and its derivatives in complex mixtures.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

Fragment Description Formula of Ion Predicted Exact Mass (m/z)
Protonated Molecular Ion[C₈H₁₉N₂]⁺143.1543
Loss of Isopropyl Group[C₅H₁₁N₂]⁺100.0917
Loss of Propene (from Isopropyl)[C₅H₁₃N₂]⁺101.1073
Fragment containing Isopropyl[C₅H₁₂N]⁺86.0964
N-Methylpiperazine Fragment[C₅H₁₁N₂]⁺100.0917

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

Single-Crystal X-ray Diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. Analysis of a suitable single crystal of this compound would yield precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

This data would definitively confirm the conformation of the six-membered piperazine ring, which is typically found to adopt a stable chair conformation in most derivatives to minimize steric strain. nih.govnih.govresearchgate.net In rare cases, such as with bulky substituents, a twist-boat conformation has been observed. rsc.org Crucially, for a sample containing a single enantiomer, X-ray diffraction analysis allows for the determination of the absolute configuration at the C3 stereocenter, unequivocally distinguishing between the (R) and (S) forms. The analysis also reveals how the molecules pack together in the crystal lattice, stabilized by intermolecular interactions like hydrogen bonds.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Forms

As this compound possesses a stereocenter at the C3 position, it is a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a key technique for studying such molecules. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral sample.

Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. This property allows for the qualitative identification and differentiation of the (R) and (S) enantiomers. Furthermore, the intensity of the CD signal is proportional to the concentration and enantiomeric excess of the sample, making it a valuable tool for assessing the purity of chiral syntheses and separations. While specific CD studies on this compound are not widely published, the technique remains a standard and powerful method for the analysis of its chiral forms.

Theoretical Chemistry and Computational Modeling Studies of this compound

Computational chemistry provides profound insights into the intrinsic properties of this compound, complementing experimental findings by modeling its behavior at the atomic and electronic levels.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical methods, most notably Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. mdpi.com These in silico studies can calculate a variety of molecular properties:

Optimized Geometry: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule, predicting bond lengths, angles, and the preferred conformation of the piperazine ring (e.g., chair vs. twist-boat) and the orientation of its substituents.

Electronic Properties: Calculations can map the molecule's electrostatic potential (ESP) surface, which illustrates the distribution of electron density. This map helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pairs on the nitrogen atoms are expected to be the most nucleophilic sites.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO location (likely centered on a nitrogen atom) indicates the site most susceptible to electrophilic attack, while the LUMO location indicates the site prone to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

These theoretical models are invaluable for understanding reaction mechanisms and for the rational design of new research derivatives with tailored properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations.epa.gov

The structural flexibility of the piperazine ring is a critical determinant of the biological activity of its derivatives. Conformational analysis of this compound and related scaffolds is typically performed using a combination of spectroscopic methods and computational chemistry. The piperazine ring predominantly adopts a chair conformation to minimize steric strain. However, the presence of substituents on the nitrogen and carbon atoms introduces a variety of conformational possibilities, including boat and twist-boat forms, and dictates the axial or equatorial positioning of these groups.

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of these molecules in a simulated physiological environment. nih.govnih.gov These simulations model the movement of atoms over time, offering insights into the stability of different conformers, the interactions with solvent molecules, and the intrinsic flexibility of the molecule. For piperazine derivatives, MD simulations are crucial for understanding how the scaffold can adapt its shape to fit into a biological target, such as a receptor binding pocket. researchgate.netresearchgate.net

In studies of piperazine-based ligands, MD simulations are often initiated from a docked pose within a receptor. nih.gov The stability of the ligand within the binding site is then monitored over tens to hundreds of nanoseconds. nih.gov Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, are calculated to assess the stability of the complex. nih.gov These simulations reveal that the piperazine core can anchor a molecule while allowing its substituents to explore different regions of the binding site, which is a key feature for designing high-affinity ligands. nih.gov

Table 1: Typical Parameters in Molecular Dynamics Simulations of Piperazine Derivatives

ParameterTypical Value/MethodPurposeSource
Force FieldOPLS4, AMBERDefines the potential energy function for atoms and bonds. nih.gov
Solvent ModelTIP3P, SPC/EExplicitly models water molecules to simulate aqueous solution. nih.gov
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature. nih.gov
Simulation Time50 - 500 nsDuration of the simulation to observe molecular motions. nih.govnih.gov
Temperature300 KSimulates physiological temperature. nih.gov
Pressure1 atmSimulates atmospheric pressure. nih.gov

Reaction Pathway Modeling and Transition State Analysis.nih.gov

Understanding the mechanisms of chemical reactions that form and modify the piperazine scaffold is essential for optimizing synthetic routes and developing novel derivatives. Computational chemistry provides tools to model reaction pathways, identify intermediate structures, and analyze the energetics of transition states.

The synthesis of N-substituted piperazines, such as this compound, often involves N-alkylation or reductive amination. nih.govresearchgate.net Reaction pathway modeling using methods like Density Functional Theory (DFT) can elucidate the step-by-step mechanism of these transformations. For instance, in an N-alkylation reaction, calculations can map the potential energy surface as the alkylating agent approaches the piperazine nitrogen, revealing the structure and energy of the transition state. This information is invaluable for predicting reaction kinetics and understanding the influence of substrates and catalysts. nih.gov

More advanced synthetic methods, such as photoredox-catalyzed C-H functionalization, have emerged as powerful tools for modifying the piperazine core at its carbon atoms. mdpi.com Computational modeling has been instrumental in deciphering the complex mechanisms of these reactions. mdpi.com For example, DFT calculations can determine the relative electron density on the nitrogen atoms to predict the site of single electron transfer and subsequent C-H activation. mdpi.com Modeling the entire catalytic cycle, from light absorption by the photocatalyst to the formation of radical intermediates and the final product, helps rationalize experimental outcomes and guide the development of more efficient and selective reactions. mdpi.com

Table 2: Comparison of Synthetic Pathways for Piperazine Functionalization

Reaction TypeKey FeaturesComputational InsightsSource
N-Alkylation Nucleophilic substitution at the nitrogen atom.Transition state analysis, prediction of reaction barriers. nih.govresearchgate.net
Reductive Amination Formation of an iminium ion followed by reduction.Modeling of intermediate stability and stereoselectivity. nih.gov
Buchwald-Hartwig Amination Palladium-catalyzed N-arylation.Elucidation of the catalytic cycle (oxidative addition, reductive elimination). nih.gov
Photoredox C-H Functionalization Radical-based functionalization of C-H bonds adjacent to nitrogen.Modeling of radical cation intermediates, prediction of regioselectivity. mdpi.com

In Silico Design Principles for Piperazine-based Scaffolds.beilstein-journals.org

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. beilstein-journals.orgmdpi.com This is due to its favorable physicochemical properties and its ability to serve as a versatile template for arranging pharmacophoric groups in three-dimensional space. In silico design principles guide the strategic modification of the piperazine scaffold to create new therapeutic agents.

Key design principles derived from computational studies include:

Scaffold Hopping and Decoration : The piperazine core can be decorated with various substituents at its two nitrogen atoms and, more recently, at its carbon atoms. beilstein-journals.org Computational methods are used to predict how these modifications will affect properties like solubility, lipophilicity, and metabolic stability.

Modulating Basicity : The pKa of the piperazine nitrogens is a critical parameter influencing a drug's absorption, distribution, and target engagement. DFT calculations can accurately predict the pKa values of derivatives, allowing for the fine-tuning of this property. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net For piperazine derivatives, QSAR studies have identified key molecular descriptors—such as electronic properties (e.g., HOMO/LUMO energies), steric factors, and hydrophobicity—that correlate with inhibitory potency against various targets. mdpi.comresearchgate.net These models are then used to predict the activity of novel, unsynthesized compounds.

Fragment-Based Design : In this approach, small molecular fragments that bind to a target are identified and then linked together or grown to create a more potent lead compound. nih.gov The piperazine moiety is an excellent linker or central scaffold in this context, and computational docking is used to guide the assembly of fragments. nih.gov

Table 3: Key Molecular Descriptors in QSAR Models for Piperazine Derivatives

DescriptorDescriptionRelevance to ActivitySource
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's ability to accept electrons, influencing interactions with protein targets. mdpi.comresearchgate.net
Molar Refractivity (MR) A measure of the volume and polarizability of a molecule.Accounts for the molecule's fit within the binding pocket of a receptor. mdpi.comresearchgate.net
Topological Polar Surface Area (PSA) Sum of surfaces of polar atoms in a molecule.Correlates with membrane permeability and bioavailability. mdpi.comresearchgate.net
Aqueous Solubility (Log S) The logarithm of the molar solubility in water.Affects the distribution and bioavailability of the drug within the biological system. mdpi.comresearchgate.net

Ligand-Receptor Interaction Modeling (theoretical, as a ligand precursor or model).nih.govnih.gov

Molecular docking and other computational techniques are used to model the theoretical interactions between piperazine-based ligands and their biological receptors. nih.govnih.gov These models provide a static picture of the binding pose and highlight the key intermolecular forces responsible for affinity and selectivity. This compound, as a structural motif, serves as a valuable model for understanding these interactions.

In a typical ligand-receptor model for a piperazine derivative, the following interactions are frequently observed:

Ionic and Hydrogen Bonding : One of the piperazine nitrogens is often protonated at physiological pH. This positively charged ammonium (B1175870) group can form a strong salt bridge or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. nih.govresearchgate.net This interaction often serves as a primary anchor for the ligand.

Hydrophobic Interactions : The alkyl groups on the piperazine, such as the methyl and isopropyl groups in this compound, can engage in favorable van der Waals and hydrophobic interactions with nonpolar pockets in the receptor.

Allosteric Modulation : Some piperazine-containing ligands have been shown to bind to allosteric sites, which are distinct from the primary (orthosteric) binding site of the endogenous ligand. acs.org Modeling suggests these ligands can modulate the receptor's conformation and signaling activity in unique ways, acting as positive or negative allosteric modulators. acs.org

These theoretical models are critical for structure-based drug design. By visualizing how a ligand like a this compound derivative fits into a target, medicinal chemists can rationally design modifications to improve potency, enhance selectivity against related receptors, and optimize pharmacokinetic properties. nih.gov

Table 4: Examples of Modeled Ligand-Receptor Interactions for Piperazine Scaffolds

Receptor TargetKey Interacting ResiduesType of InteractionSignificanceSource
Dopamine D3 Receptor Asp110Salt Bridge/H-Bond with piperazine nitrogenPrimary anchor point for affinity. researchgate.netacs.org
Sigma-1 (σ1) Receptor Glu172, Asp126H-Bond with protonated piperazineCrucial for stabilizing the ligand in the binding pocket. nih.govnih.gov
Monoamine Oxidase A (MAO-A) Tyr407, Tyr444π-π stacking with aromatic substituentsContributes to binding affinity and orientation. nih.gov
Histamine (B1213489) H3 Receptor Asp114, Tyr115Ionic and H-bond networkDefines subtype selectivity and high affinity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Methyl-3-(propan-2-yl)piperazine, and how can purity and yield be maximized?

  • Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, alkylation of the piperazine core with 2-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction monitoring via TLC (e.g., hexane:ethyl acetate gradients) and purification via silica gel chromatography (e.g., 1:8 ethyl acetate:hexane) are critical for isolating high-purity products . Solvent selection (e.g., DMF for polar intermediates) and stoichiometric control (e.g., excess alkylating agent) can improve yields.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., methyl groups at δ ~1.0–1.5 ppm, piperazine ring protons at δ ~2.5–3.5 ppm).
  • Mass Spectrometry : ESI-MS or HRMS can confirm molecular weight (e.g., C₉H₂₀N₂, MW 156.3 g/mol).
  • Elemental Analysis : Validate empirical formulas.
    Refer to protocols for structurally analogous piperazines, such as those in anticancer studies .

Q. What purification strategies are effective for removing byproducts in piperazine synthesis?

  • Methodological Answer : Column chromatography (silica gel, gradient elution) is standard. For polar impurities, aqueous workups (e.g., brine washes) and drying over Na₂SO₄ are recommended. Recrystallization in solvents like dichloromethane/hexane mixtures may further enhance purity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like GPCRs or kinases. For example, docking studies on similar fluorobenzyl-piperazine triazoles revealed interactions with kinase ATP-binding pockets . Validate predictions with in vitro assays (e.g., enzyme inhibition) and SAR analysis of substituents (e.g., methyl vs. trifluoromethyl groups) .

Q. What experimental approaches resolve contradictions in reported biological activities of piperazine derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values).
  • Dose-response validation : Reproduce assays under controlled conditions (e.g., TCI America’s safety protocols for handling bioactive compounds ).
  • Analytical cross-checks : Use HPLC-MS to confirm compound identity in conflicting studies .

Q. How can in vivo pharmacokinetic properties of this compound be improved for therapeutic applications?

  • Methodological Answer : Modify lipophilicity (e.g., via prodrug strategies) to enhance BBB penetration. For example, acetylating the piperazine nitrogen (as in 1-acetyl-4-(4-hydroxyphenyl)piperazine) improves metabolic stability . Assess logP (via HPLC), plasma protein binding (ultrafiltration), and CYP450 metabolism (microsomal assays) .

Q. What are the key challenges in scaling up piperazine synthesis while maintaining stereochemical purity?

  • Methodological Answer : Multi-step syntheses require strict temperature and pH control to avoid racemization. For example, click chemistry reactions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) demand inert atmospheres and catalyst optimization to suppress side reactions . Process analytical technology (PAT) tools, like in-line FTIR, can monitor intermediates in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.